molecular formula C21H17BrN4O2S B11233727 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11233727
M. Wt: 469.4 g/mol
InChI Key: JGHRKDXFIMLIRA-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and an indole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include brominating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of flow reactors could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .

Properties

Molecular Formula

C21H17BrN4O2S

Molecular Weight

469.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-bromo-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C21H17BrN4O2S/c1-25-20(18-11-14-4-2-3-5-17(14)28-18)23-24-21(25)29-12-19(27)26-9-8-13-10-15(22)6-7-16(13)26/h2-7,10-11H,8-9,12H2,1H3

InChI Key

JGHRKDXFIMLIRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=C2C=CC(=C3)Br)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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